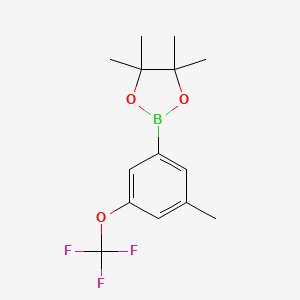

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

描述

This organoboron compound features a pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a substituted phenyl group at the 2-position. The phenyl substituent includes a methyl group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position. The trifluoromethoxy group is strongly electron-withdrawing, enhancing the electrophilicity of the boron center, while the methyl group introduces steric effects. This compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, and in catalytic C-H borylation .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-9-6-10(8-11(7-9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVLDBHZEMFMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675049 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-56-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithiation-Borylation Method

This approach involves generating an aryl lithium intermediate followed by borate ester formation.

- Lithiation : 3-Methyl-5-(trifluoromethoxy)bromobenzene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −100°C to form the aryl lithium species.

- Borylation : The intermediate is quenched with trimethyl borate (B(OMe)₃), yielding the corresponding boronic acid.

- Esterification : The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (CH₂Cl₂) with MgSO₄ as a desiccant.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (overall) | 78–89% | |

| Reaction Temperature | −100°C (lithiation), RT (ester) | |

| Purity (post-distillation) | 98% (NMR) |

Advantages : High selectivity for sterically hindered aryl groups.

Limitations : Requires cryogenic conditions and strict anhydrous handling.

Direct Boronic Acid Esterification

A simplified method starting from pre-synthesized 3-methyl-5-(trifluoromethoxy)phenylboronic acid.

- Acid Activation : The boronic acid is dissolved in CH₂Cl₂ with catalytic HCl.

- Pinacol Addition : Pinacol and MgSO₄ are added, and the mixture is stirred for 16–24 hours at room temperature.

- Purification : The product is isolated via vacuum distillation or recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 85–92% | |

| Reaction Time | 16–24 hours |

Advantages : Avoids cryogenic steps; suitable for large-scale production.

Limitations : Requires high-purity boronic acid precursors.

Palladium-Catalyzed Miyaura Borylation

This method employs transition-metal catalysis to form the boronate ester directly from an aryl halide.

- Substrate Mixing : 3-Methyl-5-(trifluoromethoxy)iodobenzene, bis(pinacolato)diboron (B₂pin₂), and Pd(dppf)Cl₂ catalyst are combined in dioxane.

- Reaction : Heated at 80–100°C for 12–18 hours under inert atmosphere.

- Workup : The product is purified via silica gel chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–78% | |

| Catalyst Loading | 2–5 mol% Pd |

Advantages : Functional group tolerance; applicable to electron-deficient arenes.

Limitations : Higher cost due to palladium catalysts.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Lithiation-Borylation | 78–89% | High | Moderate | >98% |

| Direct Esterification | 85–92% | Low | High | 95–97% |

| Miyaura Borylation | 70–78% | High | Moderate | 90–95% |

- The lithiation-borylation method achieves the highest purity but requires specialized equipment for cryogenic conditions.

- Direct esterification is optimal for industrial-scale synthesis due to simpler conditions.

- Miyaura borylation is preferred for substrates sensitive to strong bases.

化学反应分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronate ester to borohydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenated reagents such as bromine or iodine in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Various substituted boronate esters depending on the nucleophile used.

科学研究应用

Organic Synthesis

Versatile Reagent

This compound serves as a crucial reagent in organic synthesis. Its unique structure allows chemists to utilize it in the formation of complex molecules. The presence of both the dioxaborolane moiety and the trifluoromethoxy group enables selective reactions that can lead to the synthesis of compounds with specific functionalities. This versatility is particularly beneficial in the pharmaceutical industry for synthesizing drug candidates with enhanced efficacy and bioavailability.

Development of Fluorinated Compounds

Pharmaceutical Applications

The trifluoromethoxy group present in this compound enhances its utility in the development of fluorinated pharmaceuticals. Fluorination is known to improve the biological activity and stability of drug candidates. The incorporation of fluorine atoms can significantly alter the pharmacokinetics and pharmacodynamics of compounds, making them more suitable for therapeutic applications. Studies have shown that fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.

Material Science

Advanced Materials Development

In material science, 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is utilized in formulating advanced materials. Its chemical properties contribute to the development of polymers with enhanced thermal and mechanical properties. These materials are ideal for high-performance applications such as coatings, adhesives, and composites used in aerospace and automotive industries.

Analytical Chemistry

Key Intermediate

This compound acts as a key intermediate in analytical chemistry for preparing analytical standards. It facilitates the detection and quantification of various substances in complex mixtures. The ability to create stable derivatives using this compound allows for improved sensitivity and specificity in analytical methods such as chromatography and mass spectrometry.

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex molecules | Enables creation of specific functionalities |

| Fluorinated Compounds | Enhances biological activity and stability in pharmaceuticals | Improves drug efficacy and bioavailability |

| Material Science | Contributes to developing polymers with superior thermal/mechanical properties | Suitable for high-performance applications |

| Analytical Chemistry | Acts as an intermediate for preparing analytical standards | Enhances detection sensitivity |

Case Studies

- Fluorinated Drug Development : Research has demonstrated that incorporating trifluoromethoxy groups into drug candidates can lead to significant improvements in their pharmacological profiles. A study published in Journal of Medicinal Chemistry highlighted how derivatives synthesized using this compound exhibited enhanced binding affinity to target proteins.

- Polymer Innovations : In material science, a case study involving the formulation of high-performance polymers showcased how this compound contributed to improved thermal stability and mechanical strength. These advancements are crucial for applications requiring durable materials under extreme conditions.

- Analytical Method Enhancement : A recent publication detailed the use of this compound in developing new analytical methods for detecting environmental pollutants. The use of stable derivatives allowed for lower detection limits and increased accuracy in quantifying trace amounts of contaminants.

作用机制

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves the formation of boronate complexes with target molecules. These complexes can undergo various transformations, such as cross-coupling reactions, to form new chemical bonds. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired products.

相似化合物的比较

Substituent Position and Electronic Effects

4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (2s) :

The trifluoromethoxy group is para to the boron, reducing steric hindrance but increasing electron withdrawal compared to the meta-substituted target compound. This positional difference may alter reactivity in coupling reactions due to electronic modulation of the boron center .4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane :

Replacing -OCF₃ with -CF₃ retains strong electron withdrawal but eliminates the oxygen atom, reducing solubility in polar solvents. The trifluoromethyl group’s steric bulk may also hinder transmetalation steps in cross-coupling reactions .4,4,5,5-Tetramethyl-2-(3-methyl-5-(methylthio)phenyl)-1,3,2-dioxaborolane :

The -SMe group is electron-donating, decreasing boron electrophilicity. This reduces reactivity in Suzuki couplings but may improve stability toward hydrolysis .

| Compound | Substituent (Position) | Electronic Effect | Key Reactivity Difference |

|---|---|---|---|

| Target Compound | -OCF₃ (meta), -Me (meta) | Strong EWG | High electrophilicity, moderate steric hindrance |

| 2s (para-OCF₃) | -OCF₃ (para) | Strong EWG | Faster coupling due to reduced steric hindrance |

| 3-Me-5-CF₃ Analogue | -CF₃ (meta) | Strong EWG | Lower solubility, similar reactivity |

| 3-Me-5-SMe Analogue | -SMe (meta) | Electron-donating | Lower coupling efficiency |

Steric and Catalytic Effects

- 2-Phenyl-1,3,2-dioxaborinane vs.

HBpin vs. Target Compound :

In C-H borylation, HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shows distinct regioselectivity compared to B2pin2 derivatives. The target compound’s aryl substituents may direct borylation to meta or para positions via electronic effects .

Key Research Findings

Regioselectivity in C-H Borylation : Substrates with electron-withdrawing groups (e.g., -OCF₃) favor borylation at positions ortho to directing groups, whereas steric effects from methyl substituents may shift selectivity .

生物活性

4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique chemical structure and potential biological applications. This compound features a dioxaborolane ring and a trifluoromethyl group, contributing to its reactivity and stability in various chemical reactions. It has garnered attention for its role as an intermediate in organic synthesis and its potential therapeutic applications.

- IUPAC Name : 4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

- Molecular Formula : C14H18BF3O2

- Molecular Weight : 286.10 g/mol

- CAS Number : 1256358-84-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For example, modifications to the dioxaborolane structure can enhance its activity against malaria parasites. In particular:

- EC50 Values : Compounds similar to this compound exhibited varying degrees of potency against Plasmodium falciparum with EC50 values ranging from 0.010 to 0.177 μM depending on structural modifications .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific ATPases associated with the malaria parasite's metabolism .

- Blocking Gamete Development : It has been shown to prevent the development of male and female gametes in malaria parasites, thereby blocking transmission to mosquitoes .

Synthesis and Reactivity

The synthesis of this compound typically involves:

- Formation of Boronic Ester : The reaction of a phenylboronic acid derivative with a dioxaborolane precursor.

- Introduction of Trifluoromethyl Group : Using reagents like trifluoromethyltrimethylsilane (TMSCF3) under catalytic conditions.

Reactivity Profile

The compound participates in several types of chemical reactions:

- Substitution Reactions : Involving nucleophilic substitution at the boronic ester group.

- Coupling Reactions : Particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Case Studies

Several case studies have examined the biological efficacy of this compound and its analogs:

-

Study on Structural Modifications : Research showed that introducing polar functionalities improved aqueous solubility while maintaining antiparasitic activity. For instance, a trifluoromethyl group was found to significantly enhance activity compared to other substituents .

Compound EC50 (μM) Metabolic Stability (CL int μL/min/mg) Original Compound 0.010 42 Pyridyl Variant 0.177 81 Trifluoromethyl Variant 0.048 70 - In Vivo Efficacy Testing : The optimized analogs were tested in mouse models for malaria and showed significant efficacy in inhibiting parasite growth and blocking transmission pathways .

常见问题

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane?

The compound is synthesized via Suzuki-Miyaura coupling precursors. A typical method involves reacting a trifluoromethoxy-substituted aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–100°C for 12–24 hours . Post-reaction purification uses column chromatography (silica gel, hexane/ethyl acetate) to isolate the boronic ester. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm structural integrity. The dioxaborolane ring protons appear as singlets (δ 1.0–1.3 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm. The trifluoromethoxy group shows a distinct peak near δ -58 ppm .

- X-ray Crystallography : Used to resolve steric effects of the tetramethyl groups and confirm the planar geometry of the dioxaborolane ring .

- HPLC : Purity assessment (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. How does the trifluoromethoxy substituent influence stability during storage?

The electron-withdrawing trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs. Store the compound at 0–6°C under inert gas (argon) to prevent boronic ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic challenges arise when using this compound in cross-coupling reactions with sterically hindered substrates?

The tetramethyl groups on the dioxaborolane ring introduce steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. Kinetic studies using NMR reveal prolonged induction periods (up to 2 hours) when coupling with ortho-substituted aryl halides. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to accelerate reactivity .

Q. How can researchers mitigate air/moisture sensitivity in large-scale reactions involving this boronic ester?

Use Schlenk-line techniques or gloveboxes for handling. Pre-dry solvents (THF, toluene) over molecular sieves. Additives like 4Å molecular sieves or anhydrous MgSO₄ during reactions reduce water content. For industrial-scale applications, flow chemistry systems with in-line drying columns improve reproducibility .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cross-coupling reactions. Focus on the boron-oxygen bond dissociation energy (BDE ≈ 65–70 kcal/mol) and electron-deficient aryl ring interactions with catalysts. Pair with molecular dynamics simulations to assess solvent effects (e.g., THF vs. DMF) .

Q. How do conflicting data on reaction yields with electron-rich coupling partners arise, and how can they be resolved?

Contradictions often stem from competing protodeboronation. For example, yields drop from 85% to 40% when coupling with para-methoxyphenyl halides due to base-induced degradation. Mitigate by using weaker bases (e.g., K₃PO₄ instead of NaOH) and shorter reaction times. Monitor via LC-MS for boronic acid byproduct formation .

Q. What strategies optimize regioselectivity in C-H borylation reactions using this compound as a directing group?

The trifluoromethoxy group acts as a meta-director in Ir-catalyzed C-H borylation. Use [Ir(COD)(OMe)]₂ with dtbpy ligands to achieve >90% meta-selectivity in aromatic systems. Competitive ortho-borylation (<5%) is suppressed at 0°C .

Q. How can solubility limitations in non-polar solvents be addressed for homogeneous catalysis?

The compound’s low solubility in hexane (0.5 mg/mL) can hinder reactions. Co-solvents like 1,4-dioxane (20% v/v) improve solubility (up to 15 mg/mL). Alternatively, sonicate the mixture for 10 minutes pre-reaction to disperse aggregates .

Q. What are the key degradation pathways under oxidative conditions, and how are they characterized?

Accelerated oxidative stability testing (40°C, 75% RH, 0.1% H₂O₂) reveals two primary degradation products: the corresponding boronic acid (via ester hydrolysis) and a quinone derivative (via aryl ring oxidation). Identify using high-resolution mass spectrometry (HRMS) and NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。